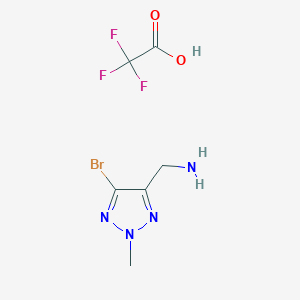

1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid

Description

This compound consists of a 1,2,3-triazole core substituted at position 5 with a bromine atom and at position 2 with a methyl group. The methanamine moiety at position 4 is protonated and paired with trifluoroacetic acid (TFA) as a counterion to enhance stability and solubility . TFA, a strong acid, forms salts with amines to improve crystallinity and handling properties, as seen in deprotection steps during synthesis (e.g., tert-butyl carbamate removal) .

Properties

Molecular Formula |

C6H8BrF3N4O2 |

|---|---|

Molecular Weight |

305.05 g/mol |

IUPAC Name |

(5-bromo-2-methyltriazol-4-yl)methanamine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C4H7BrN4.C2HF3O2/c1-9-7-3(2-6)4(5)8-9;3-2(4,5)1(6)7/h2,6H2,1H3;(H,6,7) |

InChI Key |

AMFMQEGXLHDGBZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(C(=N1)Br)CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine typically involves the reaction of 5-bromo-2-methyl-1H-1,2,3-triazole with methanamine in the presence of trifluoroacetic acid. The reaction conditions often include the use of solvents such as acetonitrile or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize the reaction conditions to achieve high purity and yield. This can include the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as butyllithium.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include butyllithium, methyl chloroformate, and benzophenone. The reactions are typically carried out in solvents such as diethyl ether or tetrahydrofuran at low temperatures .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring .

Scientific Research Applications

1-(5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues of Triazole Derivatives

Table 1: Structural and Functional Group Comparisons

Key Observations :

Key Observations :

- TFA in Deprotection : TFA is critical for removing tert-butyl groups in the target compound, offering high efficiency and compatibility with acid-labile functional groups .

- Click Chemistry : Copper-catalyzed methods (e.g., ) are versatile for triazole formation but may require post-synthetic modifications for amine functionalization .

Key Observations :

- Bromine’s Role : Bromine in the target compound and derivatives likely contributes to steric and electronic effects critical for target enzyme inhibition .

- Amine-TFA Advantage : The protonated amine in the TFA salt may facilitate ionic interactions with biological targets, improving binding affinity compared to neutral analogs .

Biological Activity

1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid is a compound that integrates a triazole ring with a bromine atom and a methyl substituent, linked to a methanamine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound.

Synthesis

The synthesis of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine typically involves several key steps:

- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

- Bromination : The triazole ring undergoes bromination at the 5-position using agents like N-bromosuccinimide (NBS).

- Methylation : Methylation occurs at the 2-position using methyl iodide.

- Amination : The methanamine group is introduced via nucleophilic substitution.

- Formation of the Trifluoroacetic Acid Salt : The final step involves reacting the amine with trifluoroacetic acid to form the salt.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For example, derivatives of triazoles have been shown to possess potent activity against various strains of bacteria and fungi. In particular, studies have demonstrated that certain triazole derivatives can inhibit multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1 summarizes some relevant findings regarding the antimicrobial efficacy of triazole derivatives:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 4–8 μg/mL |

| Compound B | Mycobacterium tuberculosis | 0.5–1.0 μg/mL |

| Compound C | Candida albicans | <0.05–0.1 μg/mL |

Anticancer Activity

The anticancer potential of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine has been explored in various studies. The mechanism of action appears to involve the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways. For instance, compounds with similar structures have been reported to inhibit key enzymes such as InhA in Mycobacterium tuberculosis, which is also relevant in cancer metabolism .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to metal ions or other cofactors within enzymes, thereby inhibiting their activity.

- Receptor Modulation : The presence of bromine and methyl groups may enhance binding affinity to receptors or enzymes involved in various biological pathways.

These interactions can lead to significant alterations in cellular processes, contributing to both antimicrobial and anticancer effects.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various triazole derivatives against resistant bacterial strains and found that certain compounds exhibited MIC values significantly lower than traditional antibiotics .

- Anticancer Research : Another study focused on the anticancer properties of similar triazole compounds and demonstrated promising results in vitro against several cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of precursor triazoles followed by bromination. For example, analogous triazole derivatives are synthesized by reacting halogenated intermediates (e.g., bromophenyl groups) with amines under controlled conditions. Reaction optimization, such as adjusting temperature (80–120°C) and using catalysts like DCC (dicyclohexylcarbodiimide), improves yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Elemental analysis : To confirm stoichiometry and purity.

- IR spectroscopy : Identifies functional groups (e.g., NH₂, C-Br) via characteristic absorption bands .

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions and methyl group environments .

- X-ray crystallography : Resolves crystal packing and stereochemistry (see analogous structures in ) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Critical properties include:

- Solubility : Likely polar due to the trifluoroacetate counterion; test in DMSO, methanol, or aqueous buffers.

- Stability : Hygroscopicity of the trifluoroacetate salt necessitates storage under inert conditions (argon, desiccants) .

- Melting Point : Compare with analogs (e.g., 248°C for related brominated triazoles) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer : Systematic optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalysts : Use Pd-based catalysts for Suzuki coupling in brominated triazole synthesis .

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .

Q. How do researchers resolve contradictions in reported biological activity data for triazole derivatives?

- Methodological Answer : Discrepancies arise from assay variability. Mitigation strategies:

- Standardized protocols : Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2).

- Dose-response curves : Compare EC₅₀ values across studies .

- Counterion controls : Test trifluoroacetate vs. free base forms to isolate bioactivity effects .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer :

- Lyophilization : Stabilizes the compound as a solid.

- Low-temperature storage : -20°C under argon minimizes hydrolysis of the trifluoroacetate group.

- HPLC monitoring : Regular purity checks (C18 columns, acetonitrile/water gradients) detect degradation .

Q. How does the trifluoroacetic acid counterion influence pharmacological properties?

- Methodological Answer :

- Solubility enhancement : Trifluoroacetate salts improve aqueous solubility for in vitro assays.

- Bioavailability trade-offs : While solubility increases, the counterion may affect membrane permeability (logP comparisons via shake-flask method) .

- Salt metathesis : Replace trifluoroacetate with HCl or citrate to assess pharmacokinetic differences .

Data Contradiction Analysis

Q. How to address conflicting data on triazole derivative toxicity in literature?

- Methodological Answer :

- Toxicity assays : Compare MTT (mitochondrial activity) vs. LDH (membrane integrity) assays.

- Structural analogs : Cross-reference toxicity of brominated vs. non-brominated triazoles (e.g., vs. 15).

- Dose normalization : Express toxicity relative to molarity, not mass, to account for molecular weight differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.